Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This specific compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anti-inflammatory and anticancer activities. The structural features of this compound, particularly the presence of the 1,3,5-trimethylpyrazole moiety, contribute to its unique pharmacological properties.
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is classified as an amino acid derivative. It is synthesized from 1,3,5-trimethyl-1H-pyrazole and acetic acid through various chemical reactions. The compound has been explored for its role in drug development and as a lead compound for further modifications aimed at enhancing biological activity.
The synthesis of amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid typically involves several steps:
The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time .
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid has a molecular formula of with a molecular weight of approximately 174.22 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
Studies have shown that similar pyrazole derivatives exhibit significant activity against various cancer cell lines and inflammatory markers .
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in research and pharmaceuticals .
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid has potential applications in several scientific fields:
Research continues to explore its full potential in these domains, highlighting the importance of further studies on its efficacy and safety profiles .
The synthesis of amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride (molecular formula: C₈H₁₄ClN₃O₂, MW: 219.67 g/mol) relies on sequential transformations to construct its pyrazole-acetic acid backbone [9]. A representative pathway involves:
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Bromination | NBS, CCl₄, reflux | 4-Bromo-1,3,5-trimethylpyrazole | 70–85 |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Ethyl 2-(pyrazol-4-yl)acetate | 60–75 |
Hydrolysis/Amination | HCl (6M), then NH₃/NaCNBH₃ | Amino(pyrazol-4-yl)acetic acid | 50–65 |
Salt Formation | HCl, ethanol/ether, 0°C | Hydrochloride salt | 90–95 |
Knoevenagel condensation is pivotal for forming the C–C bond between the pyrazole ring and the acetic acid group. 1,3,5-Trimethylpyrazole-4-carbaldehyde reacts with malonic acid derivatives in acetic acid as both solvent and catalyst, facilitating decarboxylative condensation [5] [7]. This method achieves hybridization at mild temperatures (60–80°C) with reduced side products. Optimization studies show acetic acid-mediated reactions complete in 4–6 hours, outperforming traditional catalysts like piperidine (which requires 12+ hours) [7].
Palladium catalysis enhances efficiency in C–C bond formation. Miyaura borylation of 4-bromopyrazole generates boronic esters in situ, enabling one-pot Suzuki couplings with haloacetate esters. Pd/C-catalyzed hydrogenation simultaneously reduces nitro groups to amines while cyclizing intermediates [5]. Nickel catalysts offer a cost-effective alternative but require rigorous anhydrous conditions to maintain yields >60% [5].
Table 2: Catalytic Systems for Key Bond Formation
Catalyst | Reaction Type | Conditions | Bond Formed | Efficiency (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | Suzuki coupling | DMF/H₂O, 80°C, 3h | C(sp²)–C(sp³) | 85 |
Pd/C | Hydrogenation | H₂ (1 atm), EtOH, 25°C | N–H/C–N reduction | 90 |
NiCl₂(dppp) | Negishi coupling | THF, reflux, 12h | C(sp²)–C(sp³) | 65 |
Crystallization remains the primary method for hydrochloride salt production. The free base is dissolved in anhydrous ethanol, treated with HCl gas, and precipitated using ice-cold diethyl ether. This yields high-purity (>95%) crystals with consistent stoichiometry [4]. Alternative techniques include:
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | Temperature (°C) | Purity (%) | Crystal Morphology |
---|---|---|---|
Ethanol/diethyl ether | 0–5 | 98.5 | Needles |
Methanol/acetone | -20 | 97.2 | Plates |
IPA/dichloromethane | 25 | 95.8 | Agglomerates |
Solvent polarity critically impacts reaction rates and byproduct formation:
Table 4: Solvent Effects on Condensation Kinetics
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
---|---|---|---|
Acetic acid | 6.2 | 4.5 | 88 |
Ethanol | 24.3 | 8.0 | 76 |
DMF | 36.7 | 3.0 | 82 |
Water | 80.1 | 12.0 | 40 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: